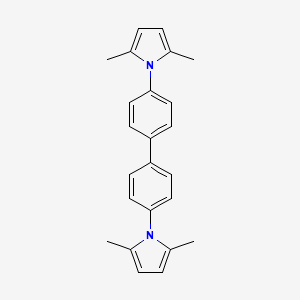
1,1'-biphenyl-4,4'-diylbis(2,5-dimethyl-1H-pyrrole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) is an organic compound that features a biphenyl core with two pyrrole rings substituted at the 2 and 5 positions with methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) typically involves the coupling of biphenyl derivatives with pyrrole units. One common method is the diazo coupling reaction, where para-substituted benzaldehyde phenylhydrazones react with biphenyl-4,4’-bis(diazonium chloride) under mild conditions . The reaction is carried out in the presence of formaldehyde and perchloric acid in dioxane, leading to the formation of the desired compound with high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced biphenyl-pyrrole compounds.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrrole-2,5-dicarboxylates, while substitution reactions can yield halogenated biphenyl-pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) has several scientific research applications, including:
Material Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Organic Electronics: It is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its ability to transport charge efficiently.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1,1’-biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cellular membranes and proteins, leading to changes in cellular functions. Its electronic properties also allow it to participate in redox reactions, which can influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethyl 1,1’-biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): This compound has similar structural features but includes additional ester groups, which can influence its solubility and reactivity.
1,1’-Biphenyl-4,4’-diylbis(3-aryl-5-phenylformazans):
Uniqueness
1,1’-Biphenyl-4,4’-diylbis(2,5-dimethyl-1H-pyrrole) is unique due to its combination of biphenyl and pyrrole units, which confer distinct electronic and structural properties. This makes it a valuable compound for research in material science and organic electronics.
Eigenschaften
Molekularformel |
C24H24N2 |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1-[4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]phenyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C24H24N2/c1-17-5-6-18(2)25(17)23-13-9-21(10-14-23)22-11-15-24(16-12-22)26-19(3)7-8-20(26)4/h5-16H,1-4H3 |
InChI-Schlüssel |
YTQVDWWQMDDJOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=CC=C4C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


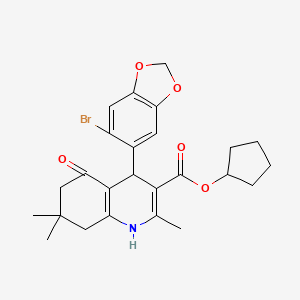
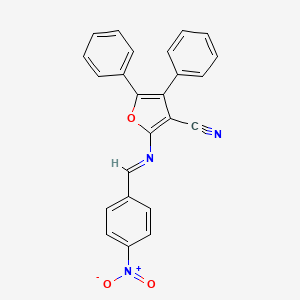
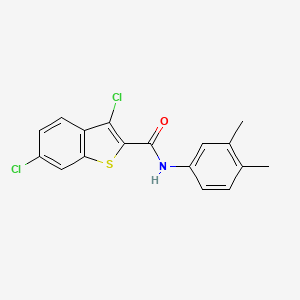
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706283.png)
![N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide](/img/structure/B11706286.png)
![3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11706288.png)
![ethyl 4-methyl-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11706292.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11706299.png)
![Benzyl {[4-(3-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11706301.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11706319.png)
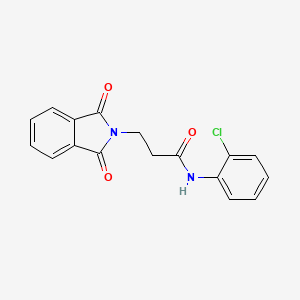

![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11706331.png)
![2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11706341.png)
